2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
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Overview
Description
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a synthetic compound with the molecular formula C7H14ClF6N2P and a molecular weight of 306.62 g/mol . This compound is known for its use in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves a multi-step synthesis process. One common method includes the reaction of chloroacetyl chloride with dimethylformamide (DMF) in the presence of phosphorus oxychloride . The reaction is carried out under controlled temperature conditions, typically around 65-70°C, to form a clear yellow solution. This is followed by the addition of sodium hexafluorophosphate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various chemical reactions, including substitution and addition reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the chlorine atom in the compound.
Addition Reactions: The compound can participate in addition reactions with various electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives .
Scientific Research Applications
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves its interaction with specific molecular targets. For instance, as a glycogen phosphorylase inhibitor, it binds to the enzyme’s active site, thereby inhibiting its activity . This interaction affects the metabolic pathways involving glycogen breakdown .
Comparison with Similar Compounds
Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate: Another compound with similar structural features and reactivity.
N,N-Diisopropylethylamine: Used in similar synthetic applications.
Uniqueness: 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific reactivity and role as an intermediate in the synthesis of selective inhibitors and other biologically active compounds .
Properties
CAS No. |
249561-98-6 |
---|---|
Molecular Formula |
C7H14ClF6N2P |
Molecular Weight |
306.62 g/mol |
IUPAC Name |
[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
PIUHAULDXSPPQV-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F |
Isomeric SMILES |
CN(C)/C=C(\C=[N+](C)C)/Cl.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F |
249561-98-6 | |
Pictograms |
Irritant |
Synonyms |
N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methylmethanaminium Hexafluorophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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